molecular formula C25H30N2O5 B12290225 4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-

4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-

Cat. No.: B12290225
M. Wt: 438.5 g/mol
InChI Key: YJJHSMZEMNVWJV-QHCPKHFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- typically involves the protection of the amino group of lysine with the Fmoc group. This can be achieved through the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in DMF or dichloromethane (DCM).

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino group of lysine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- is widely used in scientific research, particularly in the field of peptide synthesis . Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Boc-Lysine: Another protective group used in peptide synthesis, but with a tert-butyloxycarbonyl (Boc) group instead of Fmoc.

    Cbz-Lysine: Uses a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- is unique due to its Fmoc group, which offers several advantages:

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-morpholin-4-ylhexanoic acid

InChI

InChI=1S/C25H30N2O5/c28-24(29)23(11-5-6-12-27-13-15-31-16-14-27)26-25(30)32-17-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22-23H,5-6,11-17H2,(H,26,30)(H,28,29)/t23-/m0/s1

InChI Key

YJJHSMZEMNVWJV-QHCPKHFHSA-N

Isomeric SMILES

C1COCCN1CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1COCCN1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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